8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
Description
Properties
CAS No. |
204511-46-6 |
|---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-6-7-14-12(8-10)13-9-20(11-4-2-1-3-5-11)19-15(13)16(21)18-14/h1-9H,(H,18,21) |
InChI Key |
FPPNVIGLHYPKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4=C(C=CC(=C4)Cl)NC(=O)C3=N2 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves the condensation of 4-chloro-3-formylquinoline 1 with phenylhydrazine 2 under basic conditions. This reaction proceeds via hydrazone formation followed by intramolecular cyclization to yield the pyrazoloquinolinone core.
Reaction Conditions :
-
Solvent : Ethanol or methanol (anhydrous)
-
Catalyst : Triethylamine (1.5 equiv.)
-
Temperature : Reflux (78–80°C)
-
Time : 5–6 hours
-
Dissolve 4-chloro-3-formylquinoline (1.0 equiv.) in absolute ethanol.
-
Add phenylhydrazine (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Reflux for 6 hours, then pour into ice-water.
-
Filter and recrystallize from ethanol to obtain pure product (yield: 75–85%).
Optimization Insights :
-
Microwave-assisted synthesis reduces reaction time to 30–45 minutes with comparable yields.
-
Substituents on the phenylhydrazine (e.g., electron-withdrawing groups) require adjusted stoichiometry (1.5–2.0 equiv.).
Multi-Component Synthesis via Friedländer Condensation
Three-Component Reaction (TCR)
A scalable approach employs the Friedländer condensation of:
-
o -Aminobenzaldehyde 3
-
5,5-Dimethyl-1,3-cyclohexanedione 4
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine 5
-
Formation of a Knoevenagel adduct between 3 and 4 .
-
Cyclocondensation with 5 to generate the quinoline scaffold.
-
Chlorination at position 8 using POCl₃ or SOCl₂.
Conditions :
-
Solvent : Aqueous ethanol (1:1 v/v)
-
Catalyst : Sodium dodecyl sulfate (SDS, 10 mol%)
-
Temperature : 80°C, 8 hours
-
Yield : 70–78%
Advantages :
Photocyclization of N-Aryl Carboxamides
UV-Induced Cyclization
Photocyclization of 5-chloro-N-phenyl-1H-pyrazole-4-carboxamide 6 in acetone under UV light (254 nm) provides a high-purity route.
Procedure :
-
Dissolve 6 in acetone (0.1 M).
-
Irradiate with UV light for 4–6 hours under nitrogen.
-
Concentrate and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
-
Yield : 65–72%
-
Purity : >98% (HPLC)
Limitations :
-
Requires specialized equipment.
-
Scalability challenges due to photochemical constraints.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance efficiency:
-
Residence Time : 20 minutes
-
Temperature : 120°C
-
Catalyst : Heterogeneous Pd/C (0.5 mol%)
Advantages :
-
Reduced byproduct formation.
-
Suitable for kilogram-scale production.
Characterization and Analytical Validation
Structural Confirmation
Purity Assessment
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 75–85 | 95–98 | Moderate | High |
| Multi-Component | 70–78 | 90–95 | High | Moderate |
| Photocyclization | 65–72 | >98 | Low | Low |
| Continuous Flow | 82 | 99 | High | High |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Biological Activities
8-Chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one exhibits significant biological activities that make it a candidate for further pharmacological exploration:
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties through various mechanisms:
-
Inhibition of Cyclin-dependent Kinases (CDKs) : It selectively inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. Specific IC50 values reported are:
- CDK2: 0.36 µM
- CDK9: 1.8 µM
- Cell Proliferation Studies : Significant antiproliferative effects have been observed against human tumor cell lines such as HeLa, HCT116, and A375, with reductions in cell viability exceeding 70% at concentrations above 1 µM.
Other Biological Activities
Beyond its anticancer effects, the compound has also shown promise in other areas:
- Cardioprotective Effects : Derivatives have demonstrated protective effects on cardiomyocytes in models of doxorubicin-induced cardiotoxicity.
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, although specific results for this compound remain limited.
Case Studies and Research Findings
Several studies underscore the potential applications of this compound:
- Study on Cancer Cell Lines : Research indicated that treatment with this compound significantly reduced cell viability in HeLa cells by over 70% at concentrations above 1 µM.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Differences:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 8-Chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one | Pyrazoloquinolinone | 8-Cl, 2-Ph | C₁₆H₁₀ClN₃O | 295.73 |
| 2-Phenyl-5H-pyrazolo[3,4-c]quinolin-4-one (CAS 109740-09-2) | Pyrazoloquinolinone | 2-Ph (no Cl) | C₁₆H₁₁N₃O | 261.28 |
| 5H-Pyrazolo[3,4-b]quinolin-5-one (CAS 370588-24-2) | Pyrazoloquinolinone | 4-(4-Cl-Ph), 3,7,7-trimethyl, hexahydro | C₁₉H₂₀ClN₃O | 341.83 |
| 5,9-Dimethyl-2-phenyl-4H-pyrano[3,4-c]quinolin-4-one (22ka) | Pyranoquinolinone | 5,9-diMe, 2-Ph | C₂₀H₁₆O₂N | 302.35 |
The 8-chloro substitution in the target compound increases molecular weight by ~34.45 g/mol compared to its non-chloro analog (CAS 109740-09-2). Hexahydro derivatives (e.g., CAS 370588-24-2) exhibit reduced aromaticity due to saturation, likely lowering planarity and affecting solubility .
Physicochemical Properties
LogP and Polar Surface Area (PSA):
*Estimated values based on structural analogs. †Chlorine increases LogP by ~0.3–0.5 compared to non-chloro analog. ‡Hydroxyl group increases PSA due to hydrogen-bonding capacity.
Pyrano analogs (e.g., 22ha) exhibit similar PSA values but differ in hydrogen-bonding due to the oxygen atom in the pyrano ring .
Pharmacological and Application Insights
While direct data for the 8-chloro derivative is absent, its non-chloro analog (CAS 109740-09-2) has been investigated as an adenosine A₂A receptor antagonist, with a reported IC₅₀ of 0.87 μM . The chloro substituent may enhance binding affinity due to increased lipophilicity and steric effects. In contrast, pyrano derivatives (e.g., 22na, 22oa) are less explored pharmacologically but could serve as fluorescent probes due to their aromatic systems .
Biological Activity
8-Chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their interactions with various biological targets, particularly in cancer therapy. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
The chemical properties of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 204511-46-6 |
| Molecular Formula | C16H10ClN3O |
| Molecular Weight | 295.72 g/mol |
| IUPAC Name | 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
| InChI Key | FPPNVIGLHYPKSL-UHFFFAOYSA-N |
The biological activity of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By binding to the active sites of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment .
Anticancer Activity
Numerous studies have investigated the anticancer properties of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one. It has shown promising results against various cancer cell lines:
- Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative effects on human tumor cell lines such as HeLa, HCT116, and A375. Specific IC50 values have been reported, indicating its potency in inhibiting cancer cell growth .
- Selectivity Towards CDKs : Research indicates that this compound exhibits selective inhibition towards CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .
Other Biological Activities
Beyond anticancer effects, 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one has been evaluated for other biological activities:
- Cardioprotective Effects : In models of doxorubicin-induced cardiotoxicity, derivatives of pyrazoloquinoline compounds have shown protective effects on cardiomyocytes .
- Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties, although specific results for this compound remain limited.
Case Studies
Several case studies highlight the biological relevance of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one:
- Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells by over 70% at concentrations above 1 µM .
- Mechanistic Insights : Another investigation provided insights into the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What are the recommended synthetic routes for 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted quinoline precursors with phenylhydrazine derivatives. A validated approach involves:
Reacting ethyl-4,6-dichloro-quinoline-3-carboxylate with phenylhydrazine hydrochloride in the presence of triethylamine as a base.
Heating the mixture in xylenes under reflux (140–150°C) for 12–24 hours to promote cyclization.
Purifying the product via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to isolate the pyrazoloquinolinone core.
Key Data:
| Starting Material | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| Ethyl-4,6-dichloro-quinoline-3-carboxylate | Phenylhydrazine HCl, Et₃N, xylenes, reflux | 71% | ¹H/¹³C NMR, HRMS, HPLC purity (98.6%) |
Q. How is the compound characterized structurally and analytically post-synthesis?
Methodological Answer: Essential characterization techniques include:
- ¹H/¹³C NMR Spectroscopy : To confirm the pyrazoloquinolinone scaffold and substituent positions. For example, the 8-chloro substituent shows a distinct downfield shift (~8.72 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₇H₁₁ClN₃O⁺ requires m/z 326.0691; observed 326.0682) .
- HPLC Purity Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >98% purity for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for pyrazoloquinolinone derivatives?
Methodological Answer: Discrepancies in adenosine receptor affinity (e.g., A₃ vs. A₂A selectivity) may arise from:
Structural Isomerism : Pyrazolo[3,4-c]quinoline vs. pyrazolo[4,3-c]quinoline isomers can exhibit divergent receptor interactions. Validate isomer identity via X-ray crystallography or NOESY NMR .
Assay Conditions : Use standardized radioligand binding protocols (e.g., ³H-adenosine analogs, membrane preparations from transfected HEK293 cells) to minimize variability.
Computational Docking : Compare binding poses in adenosine receptor homology models (e.g., using AutoDock Vina) to rationalize selectivity differences .
Example Data:
| Isomer | A₃ Receptor Ki (nM) | A₂A Receptor Ki (nM) | Selectivity (A₃/A₂A) |
|---|---|---|---|
| Pyrazolo[3,4-c] | 9 | >1000 | >100-fold |
| Pyrazolo[4,3-c] | >1000 | 120 | <0.1-fold |
Q. What strategies optimize the pharmacokinetic profile of 8-chloro-2-phenyl derivatives for in vivo studies?
Methodological Answer:
Deuteration : Substitute methoxy groups with deuterated analogs (e.g., 4-methoxy-d₃-phenyl) to improve metabolic stability. This reduces CYP450-mediated oxidation, as shown in hepatic microsome assays .
Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) for better bioavailability.
Pharmacokinetic Screening : Conduct LC-MS/MS-based plasma/tissue distribution studies in rodent models to assess half-life (t½) and clearance rates .
Q. How do structural modifications influence the compound’s biological activity?
Methodological Answer:
- Chloro Substituent : The 8-chloro group enhances A₃ receptor affinity by forming a halogen bond with Thr94 in the receptor’s binding pocket .
- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., 4-CF₃) improve solubility but may reduce blood-brain barrier penetration.
- Scaffold Simplification : Replace the pyrazoloquinolinone core with pyridopyrimidine analogs to reduce synthetic complexity while retaining activity .
Key Modification Example:
| Derivative | Modification | A₃ Ki (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 8-Cl-2-Ph | None (parent) | 9 | 2.1 |
| 8-F-2-(4-CF₃-Ph) | Fluorine substitution, CF₃ group | 14 | 12.5 |
Q. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via UPLC-MS.
Light Sensitivity Testing : Use ICH Q1B guidelines to assess photostability under UV/visible light (e.g., 1.2 million lux-hours).
Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
